molecular formula C10H8INO2 B3040465 2-(2-Iodo-1H-indol-1-yl)acetic acid CAS No. 206196-81-8

2-(2-Iodo-1H-indol-1-yl)acetic acid

Cat. No.: B3040465
CAS No.: 206196-81-8
M. Wt: 301.08 g/mol
InChI Key: JKPURTUDFGOUBS-UHFFFAOYSA-N
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Description

2-(2-Iodo-1H-indol-1-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with an iodo group at the 2-position and an acetic acid moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-1H-indol-1-yl)acetic acid typically involves the iodination of an indole precursor followed by the introduction of the acetic acid group. One common method is the electrophilic substitution reaction where indole is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 2-iodoindole is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Iodo-1H-indol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-1H-indol-1-yl)acetic acid involves its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The iodo group can enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

    2-Iodoindole: Lacks the acetic acid moiety, making it less soluble and potentially less bioactive.

    2-(1H-Indol-3-yl)acetic acid: Similar structure but with the acetic acid group at a different position, leading to different chemical and biological properties.

Uniqueness

2-(2-Iodo-1H-indol-1-yl)acetic acid is unique due to the presence of both the iodo group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2-(2-iodoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c11-9-5-7-3-1-2-4-8(7)12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPURTUDFGOUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Iodo-1H-indol-1-yl)acetic acid
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2-(2-Iodo-1H-indol-1-yl)acetic acid
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2-(2-Iodo-1H-indol-1-yl)acetic acid
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2-(2-Iodo-1H-indol-1-yl)acetic acid

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